5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

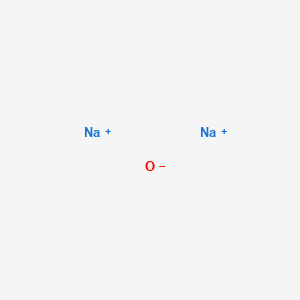

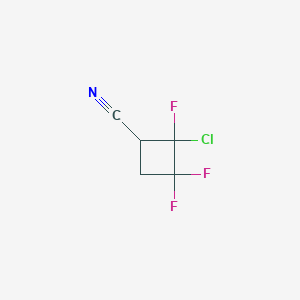

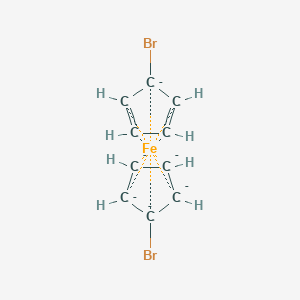

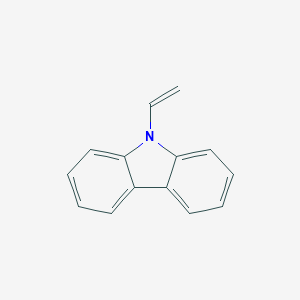

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron is a complex organometallic compound with the molecular formula C10H8Br2Fe. This compound is notable for its unique structure, which includes a brominated cyclopentadiene ring coordinated to an iron center. It is used in various fields of scientific research due to its interesting chemical properties and reactivity.

Mechanism of Action

Target of Action

5-Bromocyclopenta-1,3-diene: The primary target of 5-Bromocyclopenta-1,3-diene is the water molecule. It reacts differently in water due to the stability of its intermediate carbocations .

Bromocyclopentane: Bromocyclopentane is an alkyl halide that primarily targets magnesium turnings in dry tetrahydrofuran, making cyclopentyl Grignard reagent, a main precursor in the synthesis of Ketamine .

Iron: Iron primarily targets erythrocytes (red blood cells). It is an essential constituent of hemoglobin, cytochrome, and other components of respiratory enzyme systems .

Mode of Action

5-Bromocyclopenta-1,3-diene: 5-Bromocyclopenta-1,3-diene reacts with water via an SN1 mechanism. The rate of this reaction is slower compared to similar compounds due to the less stable intermediate carbocation formed by heterolytic cleavage of the C–Br bond .

Bromocyclopentane: Bromocyclopentane reacts with magnesium turnings in dry tetrahydrofuran to form cyclopentyl Grignard reagent .

Iron: Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues .

Biochemical Pathways

5-Bromocyclopenta-1,3-diene: Bromocyclopentane:Iron: Iron is necessary for the production of hemoglobin. Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Pharmacokinetics

It is known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress .

Result of Action

5-Bromocyclopenta-1,3-diene: Bromocyclopentane:Iron: Iron’s action results in the formation of hemoglobin, which is critical for oxygen delivery from the lungs to other tissues. Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

The action of these compounds can be influenced by various environmental factors. For instance, the reaction of 5-Bromocyclopenta-1,3-diene with water can be influenced by the water’s pH and temperature . The action of iron can be influenced by dietary iron intake, menstruation, increased iron loss from sweating, and increased risk for GI bleeding and exercise-induced inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron typically involves the reaction of bromocyclopentadiene with iron pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

C5H5Br+Fe(CO)5→C5H4Br-Fe(CO)3+2CO

The reaction mixture is usually heated to reflux to ensure complete reaction. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron undergoes various types of chemical reactions, including:

Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines (R-NH2), thiols (R-SH)

Major Products Formed

Oxidation: Formation of iron(III) complexes

Reduction: Formation of iron(0) or iron(I) complexes

Substitution: Formation of substituted cyclopentadiene derivatives

Scientific Research Applications

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

Biology: Investigated for its potential use in bioinorganic chemistry, particularly in the study of iron-containing enzymes and proteins.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique reactivity and coordination properties.

Comparison with Similar Compounds

Similar Compounds

Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the bromine atoms, leading to different reactivity and applications.

Ferrocene: Another iron-containing compound with a sandwich structure, widely used in organometallic chemistry.

Bromocyclopentane: Lacks the iron center, making it less versatile in terms of coordination chemistry.

Uniqueness

5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron is unique due to the presence of both bromine atoms and an iron center, which provides a combination of reactivity and coordination properties not found in simpler compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name |

5-bromocyclopenta-1,3-diene;bromocyclopentane;iron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q-5;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKKQVRHIPMBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1[CH-][CH-][C-]([CH-]1)Br.C1=C[C-](C=C1)Br.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2Fe-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293-65-8 |

Source

|

| Record name | Ferrocene, 1,1'-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)